1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole
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Description
The compound “1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The difluoromethyl, iodo, and methoxymethyl groups attached to the pyrazole ring can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronegativity of the fluorine and iodine atoms, which could create areas of partial positive and negative charge. The methoxy group could also influence the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine and iodine atoms and the electron-donating methoxy group. These groups could activate the pyrazole ring towards electrophilic or nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine, iodine, and methoxy groups could affect properties such as polarity, solubility, boiling point, and melting point .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-4-iodo-5-(methoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2IN2O/c1-12-3-5-4(9)2-10-11(5)6(7)8/h2,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLLZVWOLKPVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-4-iodo-5-(methoxymethyl)-1H-pyrazole |
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